

# Addressing false-positive results in Cefdaloxime ESBL screening

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cefdaloxime

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## Technical Support Center: Cefdaloxime ESBL Screening

Disclaimer: Information specifically regarding "**Cefdaloxime**" for ESBL screening is not widely available in current scientific literature and clinical guidelines. This technical support center will address the common challenges and troubleshooting strategies for false-positive results encountered during ESBL screening with third-generation cephalosporins, using Cefpodoxime as a primary example due to its frequent use and documented issues with false positives. The principles and methodologies described are broadly applicable to other cephalosporins in this class.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary reasons for a false-positive ESBL screening result with a third-generation cephalosporin like Cefpodoxime?

**A1:** False-positive ESBL screening results can arise from several mechanisms that mimic the ESBL resistance phenotype. The most common causes include:

- **Hyperproduction of AmpC  $\beta$ -lactamases:** Certain bacteria, such as *Enterobacter cloacae*, *Citrobacter freundii*, *Serratia marcescens*, and *Providencia stuartii*, possess inducible chromosomal AmpC  $\beta$ -lactamases. Overexpression of these enzymes can lead to resistance to third-generation cephalosporins, flagging a positive screen.<sup>[1][2]</sup>

- Hyperproduction of K1  $\beta$ -lactamase: Isolates of *Klebsiella oxytoca* can hyperproduce their native K1 chromosomal  $\beta$ -lactamase, which can result in resistance to cefpodoxime and other cephalosporins, thus triggering a false-positive screen.[\[1\]](#)[\[3\]](#)
- Co-expression of other  $\beta$ -lactamases with porin mutations: The presence of a non-ESBL  $\beta$ -lactamase, such as TEM-1, combined with alterations in the bacterial outer membrane proteins (porins) can reduce the influx of the antibiotic, leading to a resistant phenotype.[\[4\]](#)[\[5\]](#)
- Inherent resistance in certain non-Enterobacteriaceae: Some organisms, like *Acinetobacter* spp., may show inherent susceptibility to clavulanate, which can be misinterpreted as synergy in confirmatory tests.[\[1\]](#)

Q2: My initial screen with a cephalosporin is positive, but the confirmatory test is negative. What does this indicate?

A2: This scenario strongly suggests the presence of a resistance mechanism other than an ESBL. The initial screening agent (e.g., Cefpodoxime) is highly sensitive but may lack specificity.[\[6\]](#) A negative confirmatory test, which looks for synergy with clavulanic acid, points towards a resistance mechanism that is not inhibited by clavulanate, such as the overexpression of AmpC  $\beta$ -lactamases.[\[7\]](#)[\[8\]](#) Further investigation to rule out AmpC production may be warranted, especially in bacterial species known to produce these enzymes.

Q3: Are automated systems like Vitek 2 reliable for ESBL detection?

A3: Automated systems such as Vitek 2 offer rapid and standardized ESBL detection, but they can have limitations. Studies have shown variable sensitivity and specificity depending on the specific system, the software version, and the bacterial species being tested.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) For instance, the presence of AmpC enzymes can sometimes lead to false-positive or indeterminate results in these systems.[\[10\]](#)[\[12\]](#) Therefore, unexpected or critical results from automated systems should be confirmed with a manual phenotypic method.

Q4: Can I just rely on the screening result for patient management?

A4: No, it is not recommended to rely solely on the screening result. Since 2010, the Clinical and Laboratory Standards Institute (CLSI) has advised that routine ESBL testing may no longer be necessary for patient management if current cephalosporin breakpoints are used.[\[13\]](#) However, if ESBL testing is performed for epidemiological or infection control purposes, a

positive screening result must be followed by a confirmatory test to ensure accuracy and avoid unnecessary escalation of antibiotic therapy.[7][14]

## Troubleshooting Guides

### Issue 1: Suspected False-Positive ESBL Screen in *Enterobacter*, *Citrobacter*, *Serratia*, or *Providencia* species

#### Symptoms:

- The isolate is resistant to third-generation cephalosporins (e.g., Cefpodoxime, Ceftazidime, Cefotaxime) in the initial screen.
- The standard ESBL confirmatory test (e.g., combination-disk test with clavulanate) is negative or equivocal.

#### Possible Cause:

- Hyperproduction of chromosomal AmpC  $\beta$ -lactamase, which is not inhibited by clavulanic acid and can mask the presence of a co-existing ESBL.[1][7]

#### Troubleshooting Steps:

- Perform an AmpC-specific test: Use a phenotypic test to detect AmpC production. This can be done using cefoxitin resistance as an indicator or by employing a combination-disk test with an AmpC inhibitor like cloxacillin or boronic acid.[3][10]
- Use a fourth-generation cephalosporin in the ESBL confirmatory test: Cefepime is more stable against hydrolysis by AmpC  $\beta$ -lactamases. A combination-disk test using cefepime with and without clavulanic acid can often reveal an underlying ESBL.[1][3]
- Molecular Detection: If available, PCR can be used to detect specific genes for ESBLs (e.g., blaCTX-M, blaSHV, blaTEM) and AmpC enzymes.

## Issue 2: Suspected False-Positive ESBL Screen in *Klebsiella oxytoca*

### Symptoms:

- The *K. oxytoca* isolate shows resistance to Cefpodoxime and Cefotaxime but remains susceptible to Ceftazidime.
- The ESBL confirmatory test with cefotaxime and clavulanate may be positive.

### Possible Cause:

- Hyperproduction of the intrinsic K1  $\beta$ -lactamase, which can be inhibited by clavulanate and thus mimic an ESBL-positive result.[\[1\]](#)[\[3\]](#)

### Troubleshooting Steps:

- Check the full antibiogram: K1 hyperproducers are typically resistant to piperacillin-tazobactam, a characteristic less common with ESBL producers.[\[1\]](#)
- Confirm with Ceftazidime: The K1 enzyme does not efficiently hydrolyze ceftazidime. A negative combination-disk test with ceftazidime/clavulanate alongside a positive test with cefotaxime/clavulanate is indicative of K1 hyperproduction rather than a true ESBL.[\[3\]](#)
- Biochemical Confirmation: Ensure the isolate is indole-positive, which is characteristic of *K. oxytoca*.

## Data Presentation

Table 1: Performance of Various Phenotypic ESBL Detection Methods

Method	Sensitivity (%)	Specificity (%)	Reference
Screening Tests			
Cefpodoxime Disk Diffusion	High (often >90%)	Variable, lower in certain species	<a href="#">[4]</a> <a href="#">[15]</a>
Ceftazidime Disk Diffusion	79-97	94-100	<a href="#">[6]</a>
Cefotaxime Disk Diffusion	92-93	Variable	<a href="#">[14]</a>
Confirmatory Tests			
Combination-Disk Test (Cefotaxime/Clavulanate)	100	77.9	<a href="#">[3]</a>
Combination-Disk Test (Ceftazidime/Clavulanate)	High	High	<a href="#">[16]</a>
Double-Disk Synergy Test (DDST)	62.31-97	94.55-100	<a href="#">[6]</a> <a href="#">[10]</a>
E-test ESBL	71-100	95-100	<a href="#">[14]</a> <a href="#">[15]</a>
Automated Systems			
Vitek 2	73-91	50-88	<a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[11]</a>
BD Phoenix	77.1-99	58-81	<a href="#">[3]</a> <a href="#">[11]</a>

Note: Sensitivity and specificity can vary significantly based on the bacterial species tested and the prevalence of different resistance mechanisms.

## Experimental Protocols

### Protocol 1: Double-Disk Synergy Test (DDST) for ESBL Confirmation

Objective: To phenotypically confirm the production of ESBLs by demonstrating synergy between a third-generation cephalosporin and clavulanic acid.

Materials:

- Mueller-Hinton agar (MHA) plate
- Test organism suspension equivalent to a 0.5 McFarland standard
- Sterile cotton swab
- Amoxicillin-clavulanate (20/10 µg) disk
- Cefotaxime (30 µg) disk
- Ceftazidime (30 µg) disk
- QC strains: *E. coli* ATCC 25922 (negative control) and *K. pneumoniae* ATCC 700603 (positive control)

Procedure:

- Inoculate a sterile MHA plate with the test organism by swabbing the entire surface to create a uniform lawn of growth.
- Allow the plate to dry for 5-10 minutes.
- Place the amoxicillin-clavulanate disk in the center of the plate.
- Place the cefotaxime and ceftazidime disks on either side of the central disk, at a distance of 20-30 mm (center to center) from the amoxicillin-clavulanate disk.
- Invert the plate and incubate at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Interpretation: A positive result is indicated by an enhancement of the zone of inhibition of either the cefotaxime or ceftazidime disk towards the amoxicillin-clavulanate disk. This keyhole effect signifies the presence of an ESBL.<sup>[1][13]</sup>

## Protocol 2: Combination-Disk Test (CDT) for ESBL Confirmation

Objective: To confirm ESBL production by comparing the zone of inhibition of a cephalosporin with and without clavulanic acid.

Materials:

- Mueller-Hinton agar (MHA) plate
- Test organism suspension equivalent to a 0.5 McFarland standard
- Sterile cotton swab
- Cefotaxime (30 µg) disk
- Cefotaxime-clavulanic acid (30/10 µg) disk
- Ceftazidime (30 µg) disk
- Ceftazidime-clavulanic acid (30/10 µg) disk
- QC strains: *E. coli* ATCC 25922 (negative control) and *K. pneumoniae* ATCC 700603 (positive control)

Procedure:

- Inoculate a sterile MHA plate with the test organism to create a uniform lawn of growth.
- Allow the plate to dry for 5-10 minutes.
- Place the four disks (cefotaxime, cefotaxime-clavulanate, ceftazidime, and ceftazidime-clavulanate) on the agar surface, ensuring they are sufficiently separated.
- Invert the plate and incubate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Interpretation: A positive result for ESBL production is confirmed if there is a  $\geq 5$  mm increase in the zone of inhibition diameter for either cephalosporin tested in combination with

clavulanic acid compared to the zone diameter of the cephalosporin tested alone.[15][17][18]

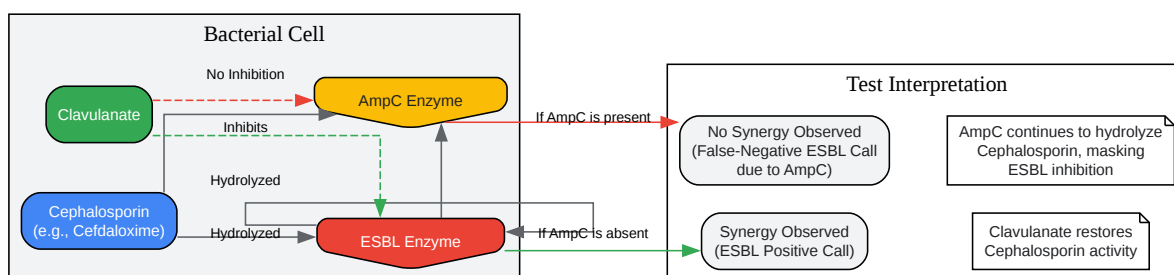
## Visualizations





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Caption: Workflow for Investigating a Positive ESBL Screen.

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Caption: Mechanism of AmpC Interference in ESBL Confirmatory Testing.

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## References

- 1. [bsac.org.uk](http://bsac.org.uk) [[bsac.org.uk](http://bsac.org.uk)]
- 2. [journals.asm.org](http://journals.asm.org) [[journals.asm.org](http://journals.asm.org)]
- 3. [microbiologyjournal.org](http://microbiologyjournal.org) [[microbiologyjournal.org](http://microbiologyjournal.org)]
- 4. Mechanisms of Decreased Susceptibility to Cefpodoxime in Escherichia coli - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. Mechanisms of decreased susceptibility to cefpodoxime in Escherichia coli - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. [banglajol.info](http://banglajol.info) [[banglajol.info](http://banglajol.info)]

- 7. Extended-spectrum  $\beta$ -lactamases in Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unreliable Extended-Spectrum  $\beta$ -Lactamase Detection in the Presence of Plasmid-Mediated AmpC in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtbc.org.tn [rtbc.org.tn]
- 10. journals.asm.org [journals.asm.org]
- 11. Extended-Spectrum Beta-Lactamase Detection with Different Panels for Automated Susceptibility Testing and with a Chromogenic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. idstewardship.com [idstewardship.com]
- 14. Extended-Spectrum  $\beta$ -Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. Extended-Spectrum Beta-lactamase Producers: Detection for the Diagnostic Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.3. Phenotypic Confirmatory Test for ESBLs in E. coli [bio-protocol.org]
- 18. chainnetwork.org [chainnetwork.org]
- To cite this document: BenchChem. [Addressing false-positive results in Cefdaloxime ESBL screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239440#addressing-false-positive-results-in-cefdaloxime-esbl-screening]

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